4,4-Difluoro-2-(methoxymethyl)pyrrolidine
Overview
Description
4,4-Difluoro-2-(methoxymethyl)pyrrolidine is a synthetic organic compound with the molecular formula C6H11F2NO and a molecular weight of 151.15 g/mol. This compound is characterized by the presence of two fluorine atoms and a methoxymethyl group attached to a pyrrolidine ring. It is used in various scientific experiments and has applications in multiple fields.
Preparation Methods
The synthesis of 4,4-Difluoro-2-(methoxymethyl)pyrrolidine involves several steps. One common method includes the reaction of a pyrrolidine derivative with a fluorinating agent to introduce the fluorine atoms. The methoxymethyl group can be introduced through a subsequent reaction with a methoxymethylating agent. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance reaction efficiency.
Chemical Reactions Analysis
4,4-Difluoro-2-(methoxymethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or amines.
Scientific Research Applications
4,4-Difluoro-2-(methoxymethyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties can enhance product performance.
Mechanism of Action
The mechanism by which 4,4-Difluoro-2-(methoxymethyl)pyrrolidine exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and influencing metabolic pathways. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in drug design and development.
Comparison with Similar Compounds
4,4-Difluoro-2-(methoxymethyl)pyrrolidine can be compared with other fluorinated pyrrolidine derivatives, such as:
4,4-Difluoro-2-(hydroxymethyl)pyrrolidine: This compound has a hydroxymethyl group instead of a methoxymethyl group, which can influence its reactivity and applications.
4,4-Difluoro-2-(chloromethyl)pyrrolidine:
4,4-Difluoro-2-(aminomethyl)pyrrolidine: The aminomethyl group can introduce different reactivity patterns and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which can provide distinct advantages in various applications.
Properties
IUPAC Name |
4,4-difluoro-2-(methoxymethyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c1-10-3-5-2-6(7,8)4-9-5/h5,9H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFGMIORECLFII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(CN1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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